N-(Prop-2-yn-1-yl)-1-(pyrazin-2-yl)piperidine-4-carboxamide
Description
N-(Prop-2-yn-1-yl)-1-(pyrazin-2-yl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a pyrazin-2-yl substituent at the piperidine nitrogen and a prop-2-yn-1-yl group at the carboxamide nitrogen. The pyrazine ring, a six-membered heterocycle with two nitrogen atoms, imparts electron-deficient aromaticity, which may enhance interactions with biological targets compared to phenyl or pyridyl analogs.
Piperidine-4-carboxamides are frequently explored in medicinal chemistry due to their conformational flexibility and ability to engage in hydrogen bonding. The propynyl group may contribute to metabolic stability or serve as a click chemistry handle for further derivatization.
Properties
CAS No. |
605639-86-9 |
|---|---|
Molecular Formula |
C13H16N4O |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
N-prop-2-ynyl-1-pyrazin-2-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C13H16N4O/c1-2-5-16-13(18)11-3-8-17(9-4-11)12-10-14-6-7-15-12/h1,6-7,10-11H,3-5,8-9H2,(H,16,18) |
InChI Key |
UQQWLAHKICXGAE-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)C1CCN(CC1)C2=NC=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Prop-2-yn-1-yl)-1-(pyrazin-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.
Introduction of the Pyrazinyl Group: The pyrazinyl group can be introduced via nucleophilic substitution or coupling reactions.
Attachment of the Prop-2-yn-1-yl Group: This can be achieved through alkylation reactions using propargyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
1.1. Ugi Reaction for Piperidine-4-carboxamide Core
A plausible route involves the Ugi four-component reaction (Ugi-4CR) to form the piperidine-4-carboxamide scaffold. This reaction combines an aldehyde, amine, ketone, and isocyanide under mild conditions . For example:
-
Reactants : An aldehyde (e.g., formaldehyde), an amine (e.g., piperidine-4-amine), a ketone (e.g., acetone), and an isocyanide (e.g., tert-butyl isocyanide).
-
Conditions : Room temperature, followed by microwave irradiation to facilitate cyclization .
-
Outcome : Formation of the piperidine-4-carboxamide core, which can be further functionalized.
1.2. Suzuki Coupling for Pyrazin-2-yl Substitution
The pyrazin-2-yl group may be introduced via Suzuki-Miyaura cross-coupling , a method used for analogous pyrazine carboxamides . A generalized approach:
-
Reactants : Pyrazine boronic acid, aryl halide (e.g., bromide), and a palladium catalyst.
-
Conditions : 1,4-dioxane/water mixture, argon atmosphere, heated to 90°C .
-
Outcome : Coupling of the pyrazin-2-yl moiety to the amide nitrogen.
1.3. Prop-2-yn-1-yl Substitution
The prop-2-yn-1-yl group may be introduced via alkynylation or click chemistry (e.g., Huisgen cycloaddition). For example:
-
Reactants : Propargyl halide and a copper(I) catalyst.
-
Conditions : Room temperature, basic media (e.g., sodium bicarbonate) .
2.1. Electrophilic Aromatic Substitution (EAS)
The pyrazine ring can undergo EAS reactions (e.g., nitration, halogenation) at position 3, analogous to pyrazolo[1,5-a]pyrimidines :
-
Nitration : Using nitric acid in sulfuric acid at low temperatures .
-
Halogenation : With N-halosuccinimides (NXS) at room temperature .
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0–5°C, 20 min | 3-Nitro derivative |
| Bromination | NBS, H₂O₂ | Room temperature, 20 min | 3-Bromo derivative |
2.2. Formylation
Position 3 of the pyrazine ring may undergo formylation using the Vilsmeier-Haack reaction :
-
Reagents : DMF, POCl₃, formyl chloride.
-
Conditions : Low temperature (–5°C), then room temperature .
3.1. Ugi Reaction Pathway
The Ugi-4CR mechanism involves sequential steps:
-
Imine formation : Reaction of the aldehyde and amine.
-
Addition of ketone : Nucleophilic attack by the ketone enolate.
-
Isocyanide insertion : Formation of a tetrahedral intermediate.
-
Cyclization : Intramolecular attack to yield the piperidine-4-carboxamide .
3.2. Suzuki Coupling Mechanism
The palladium-catalyzed coupling involves:
-
Oxidative addition : Pd(0) → Pd(II) with aryl halide.
-
Transmetallation : Exchange of the boronic acid’s ligand.
Key Challenges and Considerations
Scientific Research Applications
N-(Prop-2-yn-1-yl)-1-(pyrazin-2-yl)piperidine-4-carboxamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Key structural analogs include piperidine-4-carboxamide derivatives with variations in substituents, which influence physicochemical properties and biological activity. Below is a comparative analysis:
Table 1. Structural and Functional Comparison of Piperidine-4-carboxamide Derivatives
*LogP values estimated using fragment-based methods.
Key Observations:
The propynyl group may improve metabolic stability relative to ester or amide functionalities in other analogs .
Molecular Weight and LogP :
- The target compound (MW 242.28) is smaller and more polar (LogP ~1.2) than ’s naphthalene-containing analog (MW 403.50, LogP ~4.5), suggesting better solubility but reduced membrane permeability.
- The hydrochloride salt in (LogP ~0.8) highlights how salt forms can further modulate solubility .
Biological Activity :
- Piperidine-4-carboxamides with aromatic substituents (e.g., naphthalene, fluorobenzyl) exhibit SARS-CoV-2 inhibitory activity , implying that the target compound’s pyrazine ring could be optimized for similar antiviral targets.
- Trifluoromethyl and oxadiazole groups in derivatives enhance metabolic stability and target affinity, suggesting avenues for structural optimization of the target molecule .
Biological Activity
N-(Prop-2-yn-1-yl)-1-(pyrazin-2-yl)piperidine-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 244.30 g/mol. The compound features a piperidine ring substituted with a pyrazinyl group and an alkyne moiety, which may influence its biological activity.
Research indicates that compounds with similar structural frameworks often exhibit a range of biological activities, including:
- Enzyme Inhibition : Many piperidine derivatives are known to inhibit various enzymes, such as kinases and proteases, which play critical roles in cellular signaling and metabolism .
- Neurotransmitter Modulation : The compound may influence neurotransmitter uptake, potentially offering therapeutic effects for neurodegenerative diseases .
- Antitumor Activity : Preliminary studies suggest that derivatives of piperidine can induce apoptosis in cancer cells, indicating potential for anticancer therapies .
Antitumor Effects
A study on piperidine derivatives revealed significant antitumor activity associated with compounds structurally related to this compound. Specifically, these compounds demonstrated the ability to activate caspase pathways leading to apoptosis in cancer cell lines .
Neuroprotective Properties
In silico studies have predicted that this compound may exhibit neuroprotective effects by modulating ion channels and neurotransmitter systems, which could be beneficial in treating conditions like Parkinson's disease .
Comparative Biological Activity Table
| Activity Type | Compound Example | Observed Effect |
|---|---|---|
| Antitumor | LAS-250 | Induces apoptosis via caspase activation |
| Neuroprotective | LAS-252 | Modulates neurotransmitter uptake |
| Enzyme Inhibition | Various piperidine derivatives | Inhibits kinases and proteases |
Pharmacological Profiles
Recent evaluations using computer-aided drug design have highlighted the broad pharmacological profiles of piperidine derivatives. For instance, the PASS analysis indicated high probabilities for various activities, including:
- Antineoplastic Effects : High potential for inducing apoptosis in cancer cells.
- Anti-inflammatory Properties : Compounds similar to this compound have shown promise in reducing inflammation markers.
These findings suggest that this compound could be a candidate for further development as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
